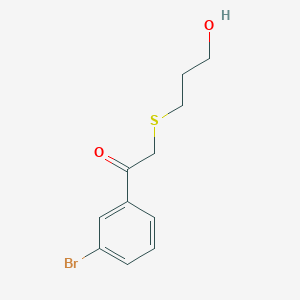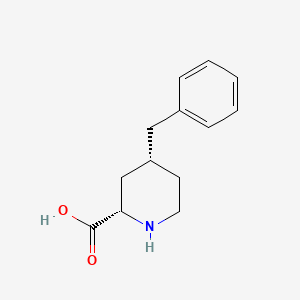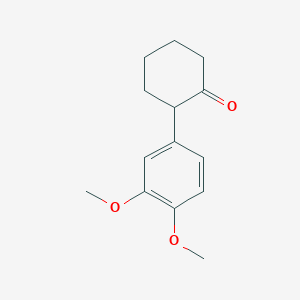![molecular formula C14H26NO5P B13487843 tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)
tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.
Preparation Methods
The synthesis of tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane core. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Chemical Reactions Analysis
tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core adds three-dimensional character and saturation to compounds, which can enhance their potency, selectivity, and pharmacokinetic profile .
Comparison with Similar Compounds
tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate can be compared with other similar compounds such as:
- tert-butyl N-[3-aminobicyclo[1.1.1]pentan-1-yl]carbamate
- tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C14H26NO5P |
|---|---|
Molecular Weight |
319.33 g/mol |
IUPAC Name |
tert-butyl N-(3-diethoxyphosphoryl-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C14H26NO5P/c1-6-18-21(17,19-7-2)14-8-13(9-14,10-14)15-11(16)20-12(3,4)5/h6-10H2,1-5H3,(H,15,16) |
InChI Key |
GNVRMHPDSIQCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C12CC(C1)(C2)NC(=O)OC(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


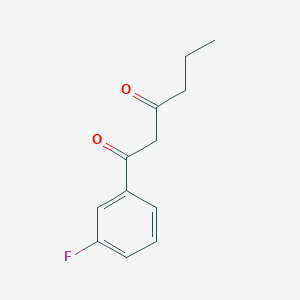
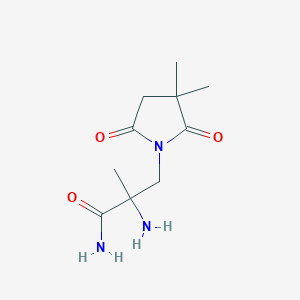
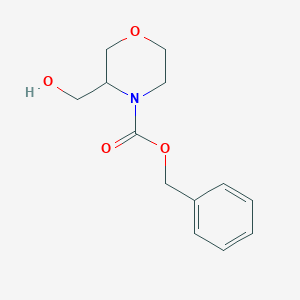

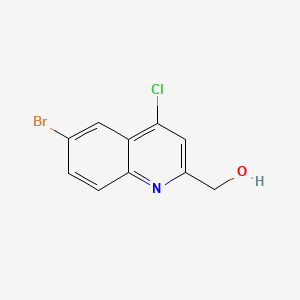
![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
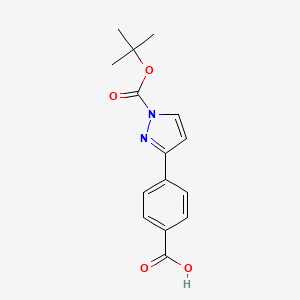
![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)
